molecular formula CH3ClSi B1585515 Chloro(methyl)silane CAS No. 993-00-0

Chloro(methyl)silane

Cat. No.: B1585515
CAS No.: 993-00-0
M. Wt: 78.57 g/mol
InChI Key: BTZZXIBNPZFHDX-UHFFFAOYSA-N
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Description

Chloro(methyl)silane is an organosilicon compound that contains a silicon atom bonded to a chlorine atom and a methyl group. It is a member of the chlorosilane family, which are known for their reactivity and versatility in various chemical processes. This compound is used as an intermediate in the production of silicones and other organosilicon compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing chloro(methyl)silane is the Müller-Rochow process. In this process, silicon is reacted with chloromethane in the presence of a copper catalyst at temperatures between 250 and 300°C . The reaction is highly exothermic and requires careful temperature control to prevent local overheating. The reaction can be represented as follows: [ \text{Si} + \text{CH}_3\text{Cl} \rightarrow \text{CH}_3\text{SiCl}_3 ]

Industrial Production Methods: Industrial production of this compound involves the use of fluidized bed reactors. Silicon-copper alloys or finely ground blends of silicon and copper are used as catalysts. The reaction mixture is condensed to separate the raw silane mixture from unreacted chloromethane, which is then fed back into the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Chloro(methyl)silane undergoes various chemical reactions, including hydrolysis, alcoholysis, and reduction.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Produces siloxanes and hydrogen chloride.

    Alcoholysis: Produces alkoxysilanes.

    Reduction: Produces silanes.

Mechanism of Action

Chloro(methyl)silane can be compared with other chlorosilanes such as:

  • Methyltrichlorosilane (CH3SiCl3)
  • Dimethyldichlorosilane ((CH3)2SiCl2)
  • Trimethylsilyl chloride ((CH3)3SiCl)

Uniqueness: this compound is unique due to its specific reactivity and the ability to form a wide range of organosilicon compounds. It is particularly valuable in the production of silicones and surface modification applications .

Comparison with Similar Compounds

Properties

CAS No.

993-00-0

Molecular Formula

CH3ClSi

Molecular Weight

78.57 g/mol

IUPAC Name

chloro(methyl)silane

InChI

InChI=1S/CH3ClSi/c1-3-2/h1H3

InChI Key

BTZZXIBNPZFHDX-UHFFFAOYSA-N

SMILES

C[SiH2]Cl

Canonical SMILES

C[Si]Cl

flash_point

-9 °C

993-00-0

physical_description

Methyl chlorosilane is a colorless gas with a distinctive odor. It is insoluble in water. Its vapors are heavier than air. Contact with the material causes severe irritation to skin, eyes, and mucous membranes. It is toxic by ingestion and skin absorption. It is also a dangerous fire risk. It is used to make water repellent materials. Prolonged exposure of container to fire or intense heat may result in their violent rupturing and rocketing.
COLOURLESS LIQUID.

Pictograms

Flammable; Compressed Gas; Corrosive

solubility

Solubility in water: reaction

vapor_pressure

Vapor pressure, kPa at 20 °C: 18.3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloro(methyl)silane

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